N-Methyl-N-phenylcarbamoyl chloride

Description

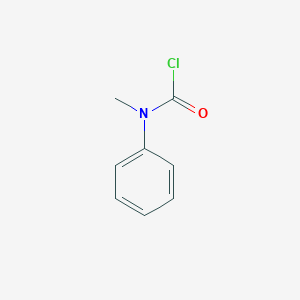

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGWSLFYXMRNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063396 | |

| Record name | Carbamic chloride, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4285-42-1 | |

| Record name | N-Methyl-N-phenylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4285-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-phenylcarbamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic chloride, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Methyl-N-phenylcarbamoyl chloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a chemical intermediate belonging to the class of carbamoyl chlorides. It is a valuable reagent in organic synthesis, primarily utilized in the preparation of various derivatives such as carbamates and ureas. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted amine, allows for its incorporation into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthetic and analytical methodologies for this compound.

Chemical Properties and Structure

This compound is a light yellow to light green crystalline solid at room temperature.[1][2] It is characterized by the following properties:

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [3][4] |

| Melting Point | 87-90 °C (lit.) | [1][3][4] |

| Boiling Point | 280 °C (lit.) | [1][3][4] |

| Density | 1.247 g/cm³ | [3] |

| Appearance | Light yellow or green solid | [3] |

| Flash Point | 123.1 °C | [3] |

| Storage Temperature | 2-8°C | [4] |

Structural Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 4285-42-1 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CN(C1=CC=CC=C1)C(=O)Cl | [3] |

| InChI | 1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | [4] |

| InChIKey | CPGWSLFYXMRNDV-UHFFFAOYSA-N | [3][4] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

The primary method for the synthesis of this compound involves the reaction of N-methylaniline with phosgene or a phosgene equivalent like triphosgene. The following is a generalized experimental protocol based on patent literature.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants.

Materials:

-

N-methylaniline

-

Phosgene (or triphosgene)

-

An inert solvent (e.g., dichloroalkane, toluene)

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a multi-necked flask equipped with a stirrer, gas inlet, and condenser, dissolve N-methylaniline in an anhydrous, inert solvent.

-

Cool the solution to the desired temperature (e.g., 20-65 °C).

-

Under a continuous stream of inert gas (e.g., nitrogen or argon), introduce phosgene gas or a solution of triphosgene in the same solvent dropwise while maintaining the temperature. The molar ratio of phosgene to N-methylaniline is typically between 1.1:1 and 2.0:1.

-

After the addition is complete, the reaction mixture may be heated (e.g., to 60-70 °C) to ensure complete conversion of the starting material.

-

The progress of the reaction can be monitored by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, the solvent and any excess phosgene are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

References

The Dual Mechanistic Nature of N-Methyl-N-phenylcarbamoyl Chloride in Organic Synthesis: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of N-Methyl-N-phenylcarbamoyl Chloride in Organic Reactions.

This compound (C₈H₈ClNO), a versatile reagent in organic synthesis, exhibits a fascinating duality in its reaction mechanisms, primarily dictated by the nature of the nucleophile and the solvent system. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, to empower researchers in optimizing its use for the synthesis of ureas and carbamates, crucial moieties in numerous pharmaceutical and biologically active compounds.

Core Mechanisms of Action

The reactivity of this compound is centered on its electrophilic carbonyl carbon. Depending on the reaction conditions, it can proceed through two primary pathways: a unimolecular Sₙ1-like mechanism, particularly in solvolysis, and a bimolecular addition-elimination mechanism with stronger nucleophiles.

The Sₙ1-like Dissociative Mechanism in Solvolysis

In the presence of a nucleophilic solvent (solvolysis), this compound undergoes a dissociative, Sₙ1-like mechanism. The rate-determining step involves the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation and a chloride ion. This intermediate is subsequently captured by the solvent molecule to yield the final product.[1]

The application of the extended Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₑₗ, provides significant insight into this mechanism. For the solvolysis of this compound, the sensitivity to solvent nucleophilicity (l) is approximately 0.40, and the sensitivity to solvent ionizing power (m) is approximately 0.51.[1] The m value, being greater than 0.5, is indicative of a carbocationic intermediate, supporting the Sₙ1 pathway with a degree of nucleophilic solvent assistance.[1]

Quantitative Data: Solvolysis Rate Constants

The following table summarizes the specific first-order rate constants (k) for the solvolysis of this compound in various aqueous binary solvent mixtures at 25.0 °C.

| Solvent (% v/v) | k x 10⁶ (s⁻¹)[1] |

| 100% H₂O | 15.5 |

| 90% H₂O - 10% Acetone | 8.91 |

| 80% H₂O - 20% Acetone | 4.68 |

| 70% H₂O - 30% Acetone | 2.51 |

| 60% H₂O - 40% Acetone | 1.35 |

| 50% H₂O - 50% Acetone | 0.692 |

| 90% H₂O - 10% Ethanol | 10.2 |

| 80% H₂O - 20% Ethanol | 6.17 |

| 70% H₂O - 30% Ethanol | 4.07 |

| 60% H₂O - 40% Ethanol | 2.57 |

| 50% H₂O - 50% Ethanol | 1.62 |

Experimental Protocol: Determination of Solvolysis Rate by Conductometry

This protocol outlines a method for determining the first-order rate constant of the solvolysis of this compound.

Materials:

-

This compound

-

High-purity solvents (e.g., ethanol, acetone, water)

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Anhydrous, non-reactive volatile solvent (e.g., acetone) for stock solution

Procedure:

-

Prepare a stock solution of this compound in the anhydrous, non-reactive solvent.

-

Place a known volume of the desired reaction solvent in a thermostated reaction cell equipped with a conductivity probe and allow it to reach thermal equilibrium.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the reaction cell with rapid mixing. The final substrate concentration should be in the range of 10⁻⁴ to 10⁻³ M.

-

Record the change in conductivity of the solution as a function of time. The increase in conductivity is proportional to the formation of hydrochloric acid.

-

The first-order rate constant (k) can be calculated by plotting ln(C∞ - Cₜ) versus time, where C∞ is the conductivity at infinite time and Cₜ is the conductivity at time t. The slope of this plot will be -k.[1]

Mechanism Visualization

Caption: Sₙ1-like solvolysis mechanism of this compound.

The Bimolecular Addition-Elimination Mechanism

In reactions with strong, discrete nucleophiles such as primary or secondary amines and alcohols/phenols (in the presence of a base), this compound follows a bimolecular addition-elimination pathway.[2][3] This mechanism involves two key steps:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[2]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often facilitated by a base or excess nucleophile, yields the final product.[2]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes the synthesis of N-methyl-N,N'-diphenylurea from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

To a solution of aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equivalents).

-

Cool the stirred mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of an O-Aryl Carbamate

This protocol outlines the synthesis of an O-aryl carbamate from this compound and a phenol.

Materials:

-

This compound

-

Phenol

-

Pyridine or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a stirred solution of the phenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.2 equivalents).

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Mechanism Visualization

Caption: Addition-Elimination mechanism with strong nucleophiles.

Conclusion

The dualistic mechanistic behavior of this compound provides a versatile tool for organic chemists. A thorough understanding of the factors governing the operative pathway—primarily the nucleophilicity of the reaction partner and the ionizing power of the solvent—is paramount for controlling reaction outcomes and optimizing synthetic strategies. The Sₙ1-like pathway in solvolysis and the addition-elimination mechanism with stronger nucleophiles offer distinct avenues for the construction of complex molecules, particularly in the realm of drug discovery and development where urea and carbamate functionalities are prevalent. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important reagent.

References

N-Methyl-N-phenylcarbamoyl Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N-Methyl-N-phenylcarbamoyl chloride. Due to the reactive nature of this compound, a thorough understanding of its behavior in various solvent systems and environmental conditions is crucial for its effective application in research and synthesis.

Introduction

This compound (CAS No: 4285-42-1) is a key reagent in organic synthesis, notably in the preparation of carbamoylcholine analogs which exhibit biological activity as nicotinic acetylcholine receptor agonists.[1][2] Its utility is, however, intrinsically linked to its reactivity, particularly its susceptibility to hydrolysis and solvolysis. This guide summarizes the known data on its solubility and stability to aid researchers in its handling, storage, and application.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—possessing both a nonpolar phenyl group and a polar carbamoyl chloride moiety—a qualitative solubility profile can be inferred.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | The polarity of these solvents can solvate the polar carbamoyl chloride group, while their organic nature is compatible with the phenyl ring. |

| Aprotic Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is less effective at solvating the polar functional group of the molecule. |

| Protic | Water, Ethanol, Methanol | Reactive | The compound readily undergoes solvolysis (hydrolysis or alcoholysis) in protic solvents, leading to decomposition rather than stable dissolution.[1][2][3] |

Stability and Reactivity

This compound is a moisture-sensitive and corrosive compound, classified as a lachrymator.[1][2] Its stability is significantly influenced by the presence of nucleophiles, particularly water and other protic solvents.

Hydrolysis and Solvolysis

The primary pathway for the degradation of this compound in the presence of protic solvents is solvolysis. Studies have investigated its solvolysis in various aqueous binary mixtures, including acetone, ethanol, and methanol, as well as in water and deuterium oxide.[1][2][3] The reaction involves the nucleophilic attack of the solvent on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

In the case of hydrolysis, the initial product is the unstable N-methyl-N-phenylcarbamic acid, which can further decompose to N-methylaniline and carbon dioxide.

Table 2: Summary of Solvolysis Studies

| Solvent System | Observation |

| Aqueous Acetone | Solvolysis has been investigated.[1][2][3] |

| Aqueous Ethanol | Solvolysis has been investigated.[1][2][3] |

| Aqueous Methanol | Solvolysis has been investigated.[1][2][3] |

| Water / D₂O | Solvolysis has been investigated.[1][2][3] |

Storage and Handling

To ensure its integrity, this compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, such as dry nitrogen.[1][2] Containers should be tightly sealed to prevent exposure to moisture. All handling should be performed in a fume hood using appropriate personal protective equipment.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and hydrolytic stability, adapted from standard procedures for analogous reactive compounds.

Protocol for Determination of Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a non-reactive, aprotic solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetone, acetonitrile)

-

Analytical balance

-

Temperature-controlled shaker

-

Inert gas (Nitrogen or Argon)

-

Dry glassware (vials with PTFE-lined caps)

-

Syringe with a chemically resistant filter (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry inert gas.

-

Sample Preparation: Add a precise volume of the anhydrous solvent to a series of vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials tightly under an inert atmosphere and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a dry syringe and immediately filter it through a syringe filter into a clean, dry vial.

-

Dilution: Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.

References

Spectroscopic Analysis of N-Methyl-N-phenylcarbamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Methyl-N-phenylcarbamoyl chloride (CAS No: 4285-42-1). While specific, publicly available datasets for NMR, IR, and MS are limited, this document outlines the expected spectroscopic characteristics based on the molecular structure and provides detailed, generalized experimental protocols for data acquisition.

Compound Information

| Property | Value | Source |

| Molecular Formula | C8H8ClNO | [1][2][3][4][5][6] |

| Molecular Weight | 169.61 g/mol | [1][2][5] |

| Melting Point | 87-90 °C | [2][3][5] |

| Boiling Point | 280 °C | [2][3][5] |

| Appearance | Light yellow to light green crystalline mass | [3][4] |

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Singlet | 3H | N-CH₃ |

| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~38 | N-CH₃ |

| ~126 | ortho-Aromatic C-H |

| ~129 | para-Aromatic C-H |

| ~130 | meta-Aromatic C-H |

| ~142 | ipso-Aromatic C-N |

| ~169 | Carbonyl C=O |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1750 | Strong | C=O stretch (carbamoyl chloride) |

| ~1600, ~1490 | Medium-Strong | C=C aromatic ring stretch |

| ~1370 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 169/171 | - | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 134 | - | [M - Cl]⁺ |

| 106 | - | [C₆H₅N(CH₃)]⁺ |

| 77 | - | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[7]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher is used.[7]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[7]

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a solid, this compound can be prepared using one of the following methods:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[7]

-

Thin Film: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[7]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[7]

-

Data Acquisition: The sample solution is introduced into the ion source. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. N-甲基-N-苯基氨基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 4285-42-1 [chemicalbook.com]

- 4. This compound CAS#: 4285-42-1 [amp.chemicalbook.com]

- 5. N-甲基-N-苯基氨基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

N-Methyl-N-phenylcarbamoyl Chloride: A Comprehensive Material Safety Data Sheet for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-Methyl-N-phenylcarbamoyl chloride (CAS No. 4285-42-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely. All quantitative data has been summarized in structured tables for ease of reference, and detailed procedural workflows are provided.

Chemical and Physical Properties

This compound is a gray to light yellow or light green crystalline powder.[1][2] It is moisture-sensitive and should be stored in a cool, dry, well-ventilated area under a nitrogen blanket.[1]

| Property | Value | Source(s) |

| CAS Number | 4285-42-1 | [2][3][4][5] |

| Molecular Formula | C₈H₈ClNO | [3][4][5] |

| Molecular Weight | 169.61 g/mol | [3][4] |

| Appearance | Gray powder crystalline powder / light yellow to light green crystalline mass | [1][2] |

| Melting Point | 87-90 °C | [3][4] |

| Boiling Point | 280 °C | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Hazard Identification and Classification

This chemical is classified as corrosive and is a lachrymator, meaning it can cause an increased flow of tears.[1][2] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5][6] The target organ for its toxic effects is the respiratory system.[4][5]

| Hazard Classification | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [5][6] |

| Serious Eye Damage/Eye Irritation | H314 | Causes severe skin burns and eye damage | [5][6] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [5][6] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, it is known to cause irritation to the skin, eyes, respiratory tract, and digestive tract.[1] Inhalation may lead to delayed pulmonary edema.[1]

The primary mechanism of its corrosive action is through hydrolysis. In the presence of water or moisture, it decomposes to form hydrochloric acid and the unstable N-methyl-N-phenylcarbamic acid, which can further decompose. The liberated hydrochloric acid is responsible for the severe burns and irritation observed upon contact.

Caption: Mechanism of this compound's corrosive action.

Experimental Protocols

First Aid Measures

The following are detailed first aid protocols in case of exposure to this compound.[1]

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes.

-

Occasionally lift the upper and lower eyelids to ensure thorough rinsing.

-

Do not allow the victim to rub their eyes or keep them closed.

-

Seek immediate medical attention.

Skin Contact:

-

Immediately flush the skin with plenty of water for at least 15 minutes.

-

Remove all contaminated clothing and shoes.

-

Wash clothing before reuse.

-

Seek medical aid.

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.

-

Seek immediate medical attention.

Inhalation:

-

Remove the person from the exposure area to fresh air immediately.

-

If breathing has stopped, give artificial respiration.

-

If breathing is difficult, administer oxygen.

-

Do NOT use mouth-to-mouth resuscitation.

-

Seek immediate medical attention.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iivs.org [iivs.org]

- 4. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. epa.gov [epa.gov]

- 6. episkin.com [episkin.com]

An In-depth Technical Guide to the Reactivity of N-Methyl-N-phenylcarbamoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-phenylcarbamoyl chloride is a key synthetic intermediate utilized in the pharmaceutical and agrochemical industries for the introduction of the N-methyl-N-phenylcarbamoyl moiety. Its reactivity is characterized by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including solvents (solvolysis), amines, alcohols, and thiols. The document details the underlying reaction mechanisms, presents available quantitative kinetic data, and offers detailed experimental protocols for key transformations.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is principally governed by the electrophilicity of the carbonyl carbon, which is enhanced by the inductive effects of the adjacent chlorine and nitrogen atoms. The reaction with nucleophiles typically proceeds via one of two primary mechanistic pathways: a unimolecular S"N"1-like mechanism or a bimolecular nucleophilic addition-elimination mechanism. The operative pathway is largely dependent on the nature of the nucleophile and the polarity of the reaction medium.

Solvolysis Reactions: An S"N"1-like Mechanism with Nucleophilic Solvent Assistance

In solvolysis, the solvent acts as the nucleophile. Studies on the solvolysis of this compound in a variety of solvents indicate that the reaction proceeds through a dissociative, S"N"1-like mechanism.[1][2] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly captured by a solvent molecule.

The extended Grunwald-Winstein equation is a valuable tool for elucidating the mechanism of solvolysis reactions:

log(k/k₀) = lN"T" + mY"Cl"

where:

-

k is the specific rate of solvolysis in a given solvent.

-

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

-

l represents the sensitivity of the solvolysis to the solvent nucleophilicity (N"T").

-

m represents the sensitivity of the solvolysis to the solvent ionizing power (Y"Cl").

For the solvolysis of this compound, l and m values of approximately 0.40 and 0.51, respectively, have been reported.[1] The significant m value (>0.5) is indicative of a reaction proceeding through a carbocationic intermediate (S"N"1 mechanism), while the l value suggests a degree of nucleophilic participation by the solvent in the rate-determining step.

Caption: S"N"1-like mechanism for the solvolysis of this compound.

Reactions with Strong Nucleophiles: Nucleophilic Addition-Elimination

With stronger, discrete nucleophiles such as primary and secondary amines, alcohols, and thiols, the reaction of this compound is expected to proceed via a bimolecular, two-step nucleophilic addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl and form the final product. For reactions with amines, this is believed to follow second-order kinetics.

Caption: General nucleophilic addition-elimination mechanism.

Quantitative Reactivity Data: Solvolysis Kinetics

The following tables summarize the available quantitative data on the solvolysis of this compound in various solvents.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound

| Parameter | Value |

| l (sensitivity to solvent nucleophilicity) | 0.40 |

| m (sensitivity to solvent ionizing power) | 0.51 |

Data sourced from studies on the solvolysis of N-alkyl-N-arylcarbamoyl chlorides.[1]

Table 2: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

| Solvent (v/v) | k (s⁻¹) |

| 100% Water | Data not available |

| 90% Acetone-Water | Data not available |

| 80% Acetone-Water | Data not available |

| 70% Acetone-Water | Data not available |

| 100% Ethanol | Data not available |

| 90% Ethanol-Water | Data not available |

| 80% Ethanol-Water | Data not available |

| 100% Methanol | Data not available |

| 90% Methanol-Water | Data not available |

Reactivity with Specific Nucleophiles and Experimental Protocols

While specific kinetic data for the reaction of this compound with a broad range of nucleophiles are limited in the available literature, its reactivity can be inferred from its structural analogues and general principles of organic chemistry. The following sections provide an overview of its expected reactivity and representative experimental protocols. Disclaimer: The following protocols are based on general procedures for carbamoyl chlorides and the closely related N-Methyl-N-phenylthiocarbamoyl chloride and may require optimization for specific substrates.

Reaction with Amines

This compound reacts readily with primary and secondary amines to form the corresponding N,N'-disubstituted ureas. The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A tertiary amine, such as triethylamine or pyridine, is commonly used as the acid scavenger.

Experimental Protocol: Synthesis of an N,N'-disubstituted Urea

-

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a stirred solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Caption: Experimental workflow for the synthesis of N,N'-disubstituted ureas.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound in the presence of a base to form the corresponding N-methyl-N-phenylcarbamates (urethanes). A non-nucleophilic base such as pyridine or a hindered amine like diisopropylethylamine (DIPEA) is often employed.

Experimental Protocol: Synthesis of an N-methyl-N-phenylcarbamate

-

Materials:

-

This compound

-

Alcohol or phenol (1.0 eq.)

-

Pyridine (1.2 eq.)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a stirred solution of the alcohol or phenol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere at room temperature, add pyridine (1.2 eq.).

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Thiols

In a similar fashion to alcohols, thiols react with this compound to produce S-alkyl/aryl N-methyl-N-phenylthiocarbamates. A base is required to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of an S-alkyl/aryl N-methyl-N-phenylthiocarbamate

-

Materials:

-

This compound

-

Thiol (1.0 eq.)

-

Triethylamine (1.2 eq.) or Sodium Hydride (1.1 eq.)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure (using Triethylamine):

-

Follow the procedure for the synthesis of an N,N'-disubstituted urea, substituting the amine with the corresponding thiol.

-

-

Procedure (using Sodium Hydride):

-

To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound is a versatile reagent that exhibits predictable reactivity towards a range of nucleophiles. Its solvolysis proceeds via an S"N"1-like mechanism with a degree of nucleophilic solvent assistance. In contrast, reactions with stronger nucleophiles such as amines, alcohols, and thiols are expected to follow a bimolecular nucleophilic addition-elimination pathway. While specific quantitative kinetic data for reactions with nucleophiles other than solvents are not extensively documented, the provided mechanistic understanding and experimental protocols offer a solid foundation for the successful application of this reagent in synthetic chemistry, particularly in the fields of drug discovery and development. Further kinetic studies on a broader range of nucleophiles would be beneficial for a more comprehensive understanding of its reactivity profile.

References

N-Methyl-N-phenylcarbamoyl Chloride: A Comprehensive Technical Guide for Carbamoylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride (CAS No: 4285-42-1) is a versatile reagent widely employed in organic synthesis for the introduction of the N-methyl-N-phenylcarbamoyl moiety.[1] This functional group is a key structural component in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The reagent's utility lies in its ability to react with a broad range of nucleophiles, such as alcohols and amines, to form stable carbamates and ureas, respectively. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound as a carbamoylating agent, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and chemical synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below. It is imperative to handle this reagent with appropriate safety precautions in a well-ventilated fume hood, as it is a corrosive lachrymator and is sensitive to moisture.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 4285-42-1 | |

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Appearance | Light yellow to light green crystalline mass or powder | [2] |

| Melting Point | 87-90 °C | [2] |

| Boiling Point | 280 °C | [2] |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, toluene, THF) | [4] |

| Key Hazards | Corrosive, Lachrymator, Moisture Sensitive | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is generally carried out in an inert aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-N-phenylcarbamoyl Chloride in the Synthesis of Carbamate Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-N-phenylcarbamoyl chloride as a reagent for the synthesis of O-alkyl and O-aryl carbamate esters. This document includes detailed experimental protocols, reaction mechanisms, and a discussion of the biological significance of the resulting carbamate esters, particularly their role as agonists of nicotinic acetylcholine receptors.

Introduction

This compound is a versatile reagent employed in organic synthesis for the introduction of the N-methyl-N-phenylcarbamoyl moiety to nucleophilic substrates, primarily alcohols and phenols, to form stable carbamate esters. This functional group is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The carbamate linkage can influence a molecule's pharmacological profile, affecting its efficacy, stability, and target-binding properties.

Reaction Mechanism

The reaction of this compound with alcohols or phenols proceeds via a nucleophilic acyl substitution. The reaction is believed to occur through a dissociative SN1-like mechanism. This is initiated by the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation and a chloride ion. This electrophilic cation is then rapidly attacked by the nucleophilic oxygen of an alcohol or phenoxide, leading to the formation of the corresponding O-substituted-N-methyl-N-phenylcarbamate and hydrochloric acid as a byproduct. The presence of a non-nucleophilic base is typically required to neutralize the generated HCl and drive the reaction to completion.

Data Presentation

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ethanol | Pyridine | Dichloromethane | 25 | 4-6 | 85-95 |

| Isopropanol | DBU | Acetonitrile | 40 | 3 | 80-90 |

| Phenol | Triethylamine | Tetrahydrofuran | 25 | 6 | 80-90 |

| 4-Nitrophenol | Sodium Hydride | Tetrahydrofuran | 0 to 25 | 2 | >90 |

Experimental Protocols

The following are general protocols for the synthesis of carbamate esters using this compound. These should be considered as starting points and may require optimization based on the specific substrate.

Protocol 1: General Procedure for Reaction with an Alcohol using Pyridine

Materials:

-

Alcohol (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq.)

-

This compound (1.1 eq.)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add pyridine (1.2 eq.).

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkyl-N-methyl-N-phenylcarbamate.

Protocol 2: General Procedure for Reaction with a Phenol using Sodium Hydride

Materials:

-

Phenol (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

-

This compound (1.1 eq.)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-aryl-N-methyl-N-phenylcarbamate.[1]

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of carbamate esters.

Nicotinic Acetylcholine Receptor Signaling Pathway

Carbamate esters are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[2] Agonist binding to nAChRs leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺.[3][4] This influx of positive ions depolarizes the cell membrane, leading to downstream signaling events. In neurons, this can trigger the release of various neurotransmitters and activate intracellular signaling cascades, such as the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[3][5]

Caption: Agonist activation of the nicotinic acetylcholine receptor signaling pathway.

References

- 1. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cholinergic receptors: functional role of nicotinic ACh receptors in brain circuits and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methyl-N-phenylcarbamoyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the N-methyl-N-phenylcarbamoyl moiety onto various nucleophilic substrates. This reaction leads to the formation of stable urea and carbamate derivatives, which are significant functional groups in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The reactivity of this compound is centered on the electrophilic carbonyl carbon, which readily undergoes nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and phenols. Understanding the optimal experimental conditions for these reactions is crucial for achieving high yields and purity in the synthesis of target molecules. These notes provide detailed protocols and experimental data to guide researchers in the effective use of this reagent.

Data Presentation

Quantitative Data on Reaction Conditions and Yields

Table 1: Typical Reaction Conditions and Yields for the Reaction of N-Methyl-N-phenylthiocarbamoyl Chloride with Alcohols and Phenols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ethanol | Pyridine | Dichloromethane | 25 | 4-6 | 85-95 |

| Phenol | Triethylamine | Tetrahydrofuran | 25 | 6 | 80-90 |

| 4-Nitrophenol | Sodium Hydride | Tetrahydrofuran | 0 to 25 | 2 | >90 |

| Isopropanol | DBU | Acetonitrile | 40 | 3 | 80-90 |

This data is compiled from various sources for the analogous thio-compound and should be considered as a guideline.

Table 2: Typical Reaction Conditions and Yields for the Reaction of N-Methyl-N-phenylthiocarbamoyl Chloride with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | Excess Aniline (2.2 eq) | Toluene | 80 | 5 | 75-85 |

| Benzylamine | Triethylamine | Dichloromethane | 25 | 2 | >95 |

| Diethylamine | Pyridine | Tetrahydrofuran | 25 | 3 | >95 |

This data is compiled from various sources for the analogous thio-compound and should be considered as a guideline.

Table 3: Specific Rates of Solvolysis (k) of this compound in Various Solvents at 25.0 °C

| Solvent (% v/v) | k x 10⁶ (s⁻¹) |

| 100% Ethanol | 0.337 |

| 90% Ethanol | 1.85 |

| 80% Ethanol | 3.27 |

| 70% Ethanol | 6.03 |

| 60% Ethanol | 11.2 |

| 50% Ethanol | 22.0 |

| 100% Methanol | 2.23 |

| 90% Methanol | 6.42 |

| 80% Methanol | 11.9 |

| 90% Acetone | 0.0575 |

| 80% Acetone | 0.611 |

| 70% Acetone | 2.10 |

| 60% Acetone | 5.58 |

| 50% Acetone | 13.9 |

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles. These protocols are based on established procedures for analogous reactions and should be optimized for specific substrates.

Protocol 1: Synthesis of N,N'-Disubstituted Ureas via Reaction with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

Protocol 2: Synthesis of Carbamates via Reaction with Alcohols

This protocol provides a general method for the synthesis of carbamates from the reaction of this compound with an alcohol using pyridine as a base.

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (0.5 M) under an inert atmosphere at room temperature, add pyridine (1.2 equivalents).

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Protocol 3: Synthesis of Carbamates via Reaction with Phenols using a Strong Base

This protocol is suitable for less acidic nucleophiles like phenols, which require a stronger base for deprotonation.

Materials:

-

This compound

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

This compound is primarily used as a synthetic intermediate and is not typically directly involved in cellular signaling pathways. However, it is a reagent for preparing carbamoylcholine analogs, which can have biological activity as nicotinic acetylcholine receptor agonists[1][2]. The synthesized carbamates and ureas may be designed to interact with various biological targets, but the reagent itself does not have a defined role in signaling cascades.

Experimental Workflows and Logical Relationships

Caption: Experimental workflow for the synthesis of ureas.

Caption: Logical relationship of reaction pathways.

References

Application Notes and Protocols: N-Methyl-N-phenylcarbamoyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the temporary masking of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. The choice of a suitable protecting group is governed by its ease of introduction, stability under a variety of reaction conditions, and facile, selective removal under mild conditions.

While common amine protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc) are widely used, the exploration of alternative protecting groups with unique reactivity and stability profiles is of significant interest. The N-Methyl-N-phenylcarbamoyl group, introduced via N-Methyl-N-phenylcarbamoyl chloride, represents a potentially useful, albeit less common, tool in the synthetic chemist's arsenal.

This document provides an overview of the N-Methyl-N-phenylcarbamoyl group, including proposed protocols for the protection and deprotection of amines. It is important to note that specific, well-documented protocols for this particular reagent are scarce in the available scientific literature. Therefore, the following sections outline generalized procedures based on the established principles of carbamate chemistry and the reactivity of analogous carbamoyl chlorides. These protocols should be considered as a starting point for experimental optimization.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 4285-42-1[1][2][3] |

| Molecular Formula | C₈H₈ClNO[1][3] |

| Molecular Weight | 169.61 g/mol [1] |

| Appearance | Light yellow to light green crystalline mass or gray powder[4][5] |

| Melting Point | 87-90 °C[1][4] |

| Boiling Point | 280 °C[1][4] |

| Storage | 2-8°C, under dry nitrogen, moisture sensitive[4][5][6] |

Synthesis of this compound

The synthesis of N,N-disubstituted carbamoyl chlorides is generally achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene, to avoid the handling of highly toxic phosgene gas.[7][8]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

Triphosgene

-

Anhydrous inert solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-methylaniline (1.0 eq) in anhydrous toluene.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred N-methylaniline solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.

Protection of Amines

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N,N'-disubstituted urea derivative (a protected amine).[9]

Caption: General reaction for the protection of amines.

Proposed Experimental Protocol: Amine Protection

Materials:

-

Amine substrate

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 - 1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature. For reactions with less reactive amines, cooling the mixture to 0 °C may be beneficial.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure protected amine.

Hypothetical Reaction Data (for illustrative purposes):

| Amine Type | Solvent | Base | Temperature (°C) | Time (h) | Yield Range (%) |

| Primary Aliphatic | DCM | TEA | 0 to rt | 2 - 6 | 85 - 95 |

| Secondary Aliphatic | THF | DIPEA | rt to 40 | 6 - 12 | 75 - 90 |

| Primary Aromatic | MeCN | TEA | rt to 60 | 8 - 16 | 65 - 85 |

| Secondary Aromatic | THF | DIPEA | rt | 12 - 24 | 60 - 80 |

Note: Actual results will vary depending on the specific substrate and reaction conditions.

Stability of the N-Methyl-N-phenylcarbamoyl Group

The stability of the N-Methyl-N-phenylcarbamoyl protecting group is expected to be similar to other carbamate protecting groups.

Caption: Expected stability profile of the protecting group.

Stability Summary Table:

| Condition | Expected Stability | Notes |

| Strong Acidic Conditions | Labile | Cleavage can occur with strong acids like trifluoroacetic acid (TFA) or concentrated HCl. |

| Strong Basic Conditions | Labile | Susceptible to hydrolysis under strong basic conditions (e.g., refluxing with aqueous NaOH or KOH). |

| Mild Acidic/Basic Conditions | Stable | Generally stable to mild acidic and basic conditions used for workups. |

| Hydrogenolysis | Stable | The carbamate linkage is typically stable to catalytic hydrogenation, allowing for the deprotection of other groups like Cbz. |

| Oxidative/Reductive Conditions | Generally Stable | Expected to be stable to a range of common oxidizing and reducing agents. |

| Nucleophiles | Generally Stable | Resistant to many common nucleophiles. |

Deprotection of N-Methyl-N-phenylcarbamoyl Protected Amines

The cleavage of the N-Methyl-N-phenylcarbamoyl group can be achieved under strong acidic or basic conditions. The choice of deprotection method will depend on the stability of the substrate to the reaction conditions.

Caption: General workflow for the deprotection of an amine.

Proposed General Protocol for Deprotection: Basic Hydrolysis

Materials:

-

N-Methyl-N-phenylcarbamoyl protected amine

-

Aqueous base (e.g., 2M NaOH, 2M KOH)

-

Co-solvent (e.g., THF, Methanol, Ethanol)

-

Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the protected amine in a suitable co-solvent.

-

Add the aqueous base and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with saturated aqueous ammonium chloride solution or dilute HCl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude amine by flash column chromatography or crystallization.

Proposed General Protocol for Deprotection: Acidic Cleavage

Materials:

-

N-Methyl-N-phenylcarbamoyl protected amine

-

Strong acid (e.g., Trifluoroacetic acid (TFA), concentrated HCl)

-

Solvent (e.g., Dichloromethane (DCM) for TFA, or dioxane for HCl)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the protected amine in a suitable solvent (e.g., DCM).

-

Add the strong acid (e.g., TFA, 10-50% v/v) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the deprotected amine, which can be further purified if necessary.

Safety Precautions

This compound is a corrosive and lachrymatory substance that is sensitive to moisture.[4][5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[2] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[5]

Conclusion

This compound offers a potential alternative for the protection of primary and secondary amines. The resulting carbamate is expected to be stable under a range of conditions, offering orthogonality to some other common protecting groups. While the deprotection may require relatively strong acidic or basic conditions, this robustness can be advantageous in complex, multi-step syntheses. The protocols and data presented in these application notes provide a foundation for the implementation of this protecting group, with the understanding that optimization for specific substrates is essential.

References

- 1. This compound 98 4285-42-1 [sigmaaldrich.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 4285-42-1 [amp.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 4285-42-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

Application Note: Analytical Methods for Monitoring the Reaction of N-Methyl-N-phenylcarbamoyl Chloride

An application note on analytical methods for monitoring the reaction of N-Methyl-N-phenylcarbamoyl chloride is presented below, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols and data presentation guidelines.

Introduction

This compound is a reactive chemical intermediate frequently utilized in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. As a carbamoyl chloride, its primary reactions involve nucleophilic substitution at the carbonyl carbon. Common transformations include the formation of ureas through reaction with amines and the synthesis of carbamates via reaction with alcohols.

Effective monitoring of these reactions is crucial for ensuring optimal yield, purity, and safety. This application note details various analytical techniques for real-time or quasi-real-time tracking of the consumption of this compound and the formation of products. The methods described include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving this compound due to its ability to separate and quantify the starting material, intermediates, and products in the reaction mixture. A typical analytical setup would involve a reverse-phase column.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

-

Immediately quench the reaction in the aliquot by diluting it in a known, large volume (e.g., 1-10 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents further reaction.

-

If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 30% acetonitrile to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, for example, 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the expected product by running standards of each compound.

-

Calculate the peak area for the reactant and product at each time point.

-

Determine the percentage conversion of the starting material and the yield of the product over time.

-

Data Presentation

The quantitative data obtained from HPLC analysis should be summarized in a table for clear comparison.

| Time Point (minutes) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product | % Conversion |

| 0 | 8.5 | 1,250,000 | - | 0 | 0 |

| 15 | 8.5 | 875,000 | 6.2 | 350,000 | 30 |

| 30 | 8.5 | 500,000 | 6.2 | 700,000 | 60 |

| 60 | 8.5 | 125,000 | 6.2 | 1,100,000 | 90 |

| 120 | 8.5 | < 10,000 | 6.2 | 1,230,000 | >99 |

Experimental Workflow for HPLC Monitoring

Application Note: LC-MS Analysis of N-Methyl-N-phenylcarbamoyl Chloride Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a reactive chemical intermediate utilized in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. Its utility lies in its ability to introduce the N-methyl-N-phenylcarbamoyl moiety to nucleophilic substrates. As a reactive acyl chloride, it is susceptible to hydrolysis and readily reacts with nucleophiles such as alcohols and amines.[1][2] The analysis of the resulting reaction products is critical for reaction monitoring, impurity profiling, and ensuring the quality of the final products.

This application note provides a detailed protocol for the analysis of this compound and its primary reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is an ideal analytical technique for this purpose due to its high sensitivity and selectivity, allowing for the separation and identification of the parent compound and its derivatives in complex matrices.[3][4]

Reactivity of this compound

This compound is an electrophilic compound that readily undergoes nucleophilic acyl substitution. The primary reactions of interest are:

-

Hydrolysis: In the presence of water, this compound hydrolyzes to form N-methyl-N-phenylcarbamic acid, which is unstable and can decompose to N-methylaniline and carbon dioxide.[2]

-